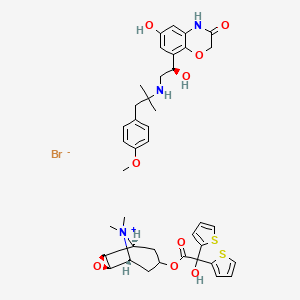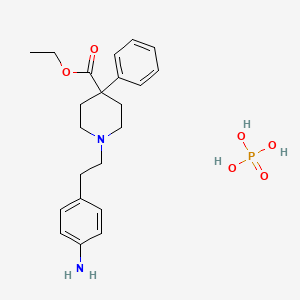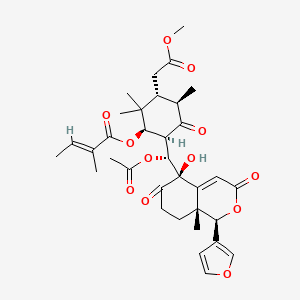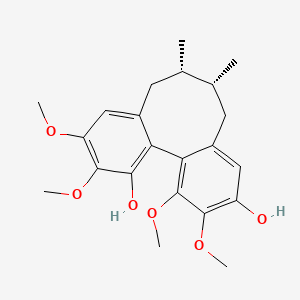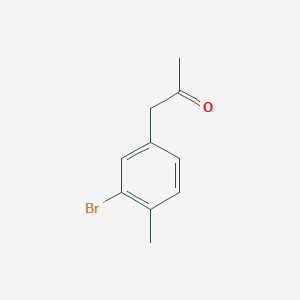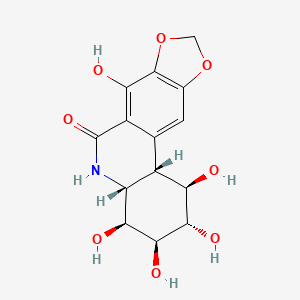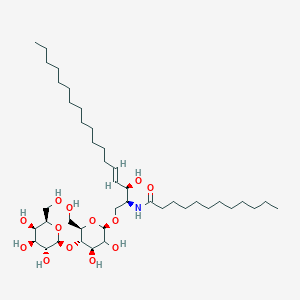
Lactosylceramide (d18:1/12:0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactosylceramide (D18:1/12:0), also known as laccer or CDH, belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Lactosylceramide (D18:1/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Lactosylceramide (D18:1/12:0) has been found in human brain and endocrine gland tissues, and has also been primarily detected in blood. Within the cell, lactosylceramide (D18:1/12:0) is primarily located in the membrane (predicted from logP) and endosome. Lactosylceramide (D18:1/12:0) participates in a number of enzymatic reactions. In particular, Lactosylceramide (D18:1/12:0) can be converted into glucosylceramide; which is catalyzed by the enzyme Beta-galactosidase. In addition, Lactosylceramide (D18:1/12:0) and uridine 5'-diphosphate can be converted into glucosylceramide and uridine diphosphate glucose; which is mediated by the enzyme Beta-1, 4-galactosyltransferase 6. In humans, lactosylceramide (D18:1/12:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. Lactosylceramide (D18:1/12:0) is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway. Lactosylceramide (D18:1/12:0) has been linked to several inborn metabolic disorders including hypobetalipoproteinemia and abetalipoproteinemia.
Lactosylceramide (d18:1/12:0) is a glycosylceramide.
特性
分子式 |
C42H79NO13 |
|---|---|
分子量 |
806.1 g/mol |
IUPAC名 |
N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide |
InChI |
InChI=1S/C42H79NO13/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-31(46)30(43-34(47)26-24-22-20-17-12-10-8-6-4-2)29-53-41-39(52)37(50)40(33(28-45)55-41)56-42-38(51)36(49)35(48)32(27-44)54-42/h23,25,30-33,35-42,44-46,48-52H,3-22,24,26-29H2,1-2H3,(H,43,47)/b25-23+/t30-,31+,32+,33+,35-,36-,37+,38+,39?,40+,41+,42-/m0/s1 |
InChIキー |
KNWHKVBHCLQVFX-QXWNENIHSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCC)O |
物理的記述 |
Solid |
溶解性 |
Insoluble |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,3R,9S,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione](/img/structure/B1257861.png)
![(8R,9S,10R,11S,13S,14S,17S)-17-ethyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1257862.png)

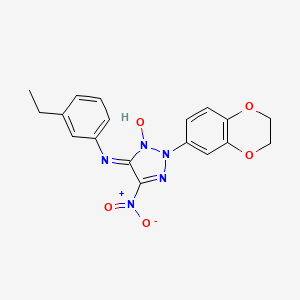

![2-(2,6-Dichlorophenyl)-3-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one](/img/structure/B1257871.png)
